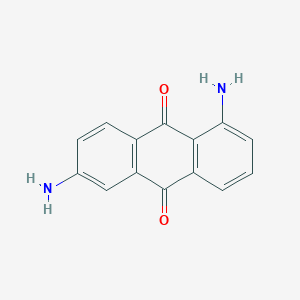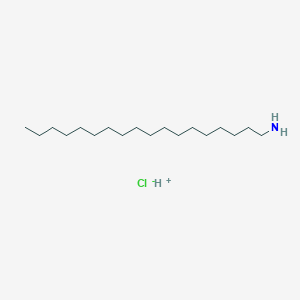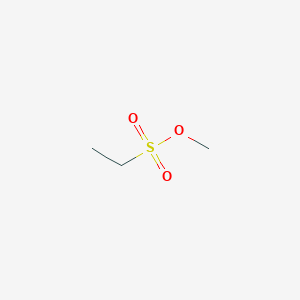
6-Methoxy-1,2,3,4-tetrahydronaphthalene
描述
6-Methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It is also known by other names such as 6-Methoxytetralin and methyl 1,2,3,4-tetrahydro-6-naphthyl ether . This compound is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a methoxy group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
6-Methoxy-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 2-methoxynaphthalene. The process involves the following steps :
Catalyst Preparation: A suitable catalyst such as Raney nickel is prepared.
Reaction Setup: 2-Methoxynaphthalene, Raney nickel, and water are added to a pressure-resistant reactor.
Reaction Conditions: The pH is adjusted to 5 using acetic acid, and the mixture is heated to 80°C.
Hydrogenation: The reactor is purged of air and filled with hydrogen gas to a pressure of 0.5-1 MPa. The reaction is maintained at 80-90°C for 12 hours.
Product Isolation: After the reaction, the mixture is cooled, filtered, and the filtrate is allowed to stand. The lower oily layer is separated to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows a similar process to the laboratory synthesis but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product .
化学反应分析
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Raney nickel.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalenone.
Reduction: Formation of fully hydrogenated 6-methoxydecalin.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学研究应用
6-Methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group at the 6-position can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of signaling pathways and enzyme activities, leading to its observed biological and chemical properties .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound without the methoxy group.
6-Methoxy-2,3-dihydro-1H-indene: A structurally related compound with a different ring system.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Another related compound with a nitrogen atom in the ring.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methoxy group at the 6-position, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFDFKRJYKNTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061920 | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear slightly yellow liquid; [Acros Organics MSDS] | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19829 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1730-48-9 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxytetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxytetralin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-6-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,2,3,4-tetrahydro-6-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYTETRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0XG2UMZ29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 6-Methoxy-1,2,3,4-tetrahydronaphthalene and what are its key structural features?
A1: this compound is an organic compound consisting of a tetrahydronaphthalene backbone, which is a cyclohexane ring fused to a benzene ring, with a methoxy group (-OCH3) attached to the 6th position of the benzene ring. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have investigated the conformational analysis of this compound using UV-VIS and NMR spectroscopy. []
Q3: How is this compound synthesized?
A3: A common synthetic route involves a Friedel-Crafts reaction between 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and o-cresol using chlorotrimethylsilane as a catalyst. [] This method provides a relatively simple and efficient way to obtain the compound.
Q4: Can this compound be used as a building block for more complex molecules?
A4: Absolutely! this compound serves as a starting material in the synthesis of various biologically relevant compounds. For instance, it is used in the multistep synthesis of 2-pyrazolyl-estradiol derivatives, pyrazolocoumarin-estradiol hybrids, and related compounds that are being investigated for potential anticancer activity. []
Q5: Are there any applications of this compound in the field of organic synthesis?
A5: Yes, it plays a crucial role in the synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate, a key intermediate in the synthesis of illudalanes. [] The synthetic strategy utilizes a novel method for preparing indanones from tetralones, highlighting the versatility of this compound in organic transformations.
Q6: Has this compound been used in the development of any pharmaceutical compounds?
A6: Interestingly, a derivative of this compound, 8,11-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-6-methoxy-1,2,3,4-tetrahydro-7,12-benz[a]-anthraquinone, has shown promising antitumor properties against various cancer cell lines, including murine leukemia and human lung, breast, ovary, and colon cancer cells. [] This highlights the potential of this compound-based compounds for developing novel anticancer therapies.
Q7: Are there any known derivatives of this compound with potential therapeutic applications?
A7: Yes, researchers have synthesized a series of pyrazolamine compounds containing a this compound moiety. [] These compounds are being investigated for their potential in treating neurodegenerative disorders, demonstrating the broad therapeutic potential of this compound derivatives.
Q8: Have there been any studies on the reactivity of this compound?
A8: Yes, studies have explored the kinetics of gas-phase unimolecular elimination reactions involving this compound derivatives. [] These studies provide valuable insights into the reactivity and reaction mechanisms associated with this compound.
Q9: Have there been any studies on the electrochemical behavior of this compound?
A9: Indeed, researchers have investigated the anodic [2 + 2] cycloaddition reactions of 2-allyl-6-methoxy-1,2,3,4-tetrahydronaphthalene, examining the role of intramolecular electron transfer in these reactions. [] These findings contribute to our understanding of the electrochemical properties of this compound derivatives.
Q10: Are there any known crystal structures containing this compound?
A10: Yes, researchers have successfully obtained X-ray crystal structures of novel manganese(III) complexes containing a this compound moiety. [] These structures provide valuable insights into the coordination chemistry and molecular geometry of this compound in the solid state.
Q11: What insights can we gain from studying the deuterium isotope effects in reactions involving this compound derivatives?
A11: Researchers have investigated the α- and β-deuterium isotope effects in the hydrolysis of tetrahydronaphthalene epoxides, including this compound oxide. [] These studies provide valuable information about the reaction mechanism and rate-limiting steps involved in the hydrolysis process, contributing to our understanding of the reactivity and stability of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















